Orthogonal Reactivity Architecture: Ortho-Bromo and THP-Protected Ethoxy Linker Provide Two Independent Synthetic Handles
Unlike simpler 2-bromo-benzaldehyde analogs, CAS 1093644-11-1 incorporates a THP-protected ethoxy linker at the meta position, creating an orthogonal reactivity pair. The ortho-bromine is positioned for Pd-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira coupling, while the THP acetal on the meta-ethoxy side chain remains stable under these cross-coupling conditions and can be selectively deprotected with mild acid (e.g., TsOH, PPTS) in a subsequent step . The regioisomer 2-bromo-5-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (CAS 676259-07-7, MW 285.13) lacks the ethoxy spacer entirely; the THP group is attached directly to the aryl ring via an ether linkage, which alters the acid-lability profile and eliminates the extended linker geometry that is critical for accessing deeper binding pockets in medicinal chemistry targets . The MEM-protected analog 2-bromo-3-(2-methoxyethoxymethoxy)benzaldehyde (CAS 1796927-21-3, MW 319.15) uses a different protecting group with distinct deprotection kinetics: MEM ethers require stronger acidic conditions or Lewis acids (ZnBr2, MgBr2) for cleavage compared to THP acetals, which are cleavable by mild aqueous acid (e.g., AcOH/H2O/THF) .
| Evidence Dimension | Number of orthogonal synthetic handles and protecting group selectivity |
|---|---|
| Target Compound Data | Two orthogonal handles: ortho-Br for cross-coupling + THP acetal for acid-labile protection of terminal hydroxyl (MW 329.19, C14H17BrO4) |
| Comparator Or Baseline | CAS 676259-07-7 (2-bromo-5-THP-benzaldehyde): one THP-ether directly on aryl ring, no ethoxy spacer, MW 285.13 ; CAS 1796927-21-3 (2-bromo-3-MEM-benzaldehyde): MEM protecting group, MW 319.15 |
| Quantified Difference | Presence of ethoxy spacer increases molecular length by ~4.4 Å (estimated from bond lengths) versus direct THP-aryl attachment; THP deprotection conditions (AcOH/H2O/THF, 25-45 °C) are orthogonal to cross-coupling conditions |
| Conditions | Structural comparison based on SMILES and reported protecting group lability; deprotection orthogonality inferred from established protecting group chemistry literature |
Why This Matters
This orthogonal architecture enables sequential derivatization without protecting-group manipulation between steps, a critical advantage in parallel synthesis and fragment-based drug discovery where step-economy directly impacts screening throughput.
